4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide
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Overview
Description
- Its systematic name indicates that it contains a tetrahydrothiophene ring with an amino group (cyclohexylamino) and a hydroxyl group (3-ol) attached. The 1,1-dioxide moiety refers to the presence of two oxygen atoms in the ring.
- This compound has been used in early discovery research, although analytical data for it are not collected by Sigma-Aldrich .
4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide: is a chemical compound with the empirical formula C₆H₁₃NO₄S and a molecular weight of 195.24 g/mol.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely that it can be synthesized through organic reactions involving thiophene derivatives, amines, and oxidation processes.
Chemical Reactions Analysis
Oxidation: The 1,1-dioxide functionality suggests that this compound can undergo oxidation reactions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or peracids may be involved.
Reduction: Reduction of the 1,1-dioxide group could yield the corresponding tetrahydrothiophene.
Substitution: The amino group (cyclohexylamino) could participate in substitution reactions.
Reagents: Specific reagents would depend on the desired transformation.
Major Products: The major products would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: This compound may serve as a building block for more complex molecules due to its unique structure.
Biology: It could be investigated for potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research might explore its pharmacological properties or therapeutic potential.
Industry: Applications could include materials science or catalysis.
Mechanism of Action
- The exact mechanism of action remains speculative without specific studies. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.
Comparison with Similar Compounds
- Similar compounds include 3-(Cyclohexylamino)tetrahydrothiophene 1,1-dioxide (CAS: 5553-24-2) and Thiophene, tetrahydro-, 1,1-dioxide (CAS: 126-33-0) .
- Highlighting the uniqueness of 4-(Cyclohexylamino)tetrahydrothiophene-3-ol 1,1-dioxide would require a detailed comparative analysis.
Remember that while this information provides a starting point, further research and experimental data would be necessary for a comprehensive understanding of this compound’s properties and applications
Properties
Molecular Formula |
C10H19NO3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(cyclohexylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H19NO3S/c12-10-7-15(13,14)6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2 |
InChI Key |
QJXHLODFVYVUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
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